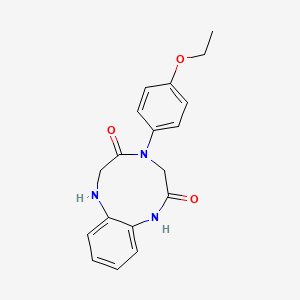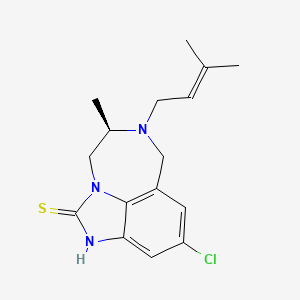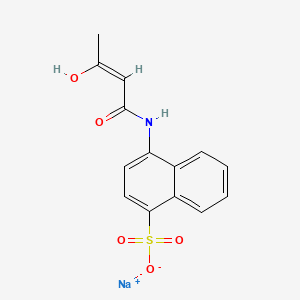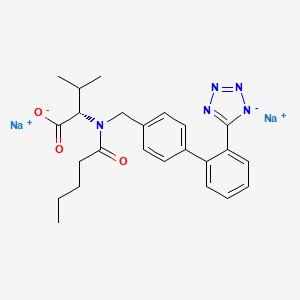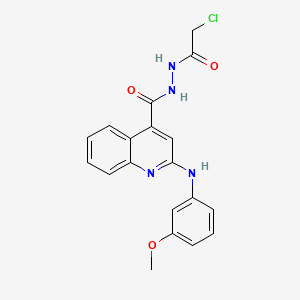![molecular formula C28H30N8O15 B12737911 1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol CAS No. 96271-80-6](/img/structure/B12737911.png)
1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde typically involves the reaction of 4-phenylpiperidine with 2-(dimethylamino)ethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
For the synthesis of 2,4,6-trinitrophenol, phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with halides or other electrophiles.
2,4,6-trinitrophenol is known for its explosive properties and undergoes:
Nitration: Further nitration can occur under extreme conditions, although it is already highly nitrated.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives.
科学研究应用
1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde has applications in medicinal chemistry as a precursor for the synthesis of pharmaceuticals, particularly in the development of analgesics and anesthetics. It is also used in organic synthesis as an intermediate for more complex molecules.
2,4,6-trinitrophenol is used in the manufacture of explosives, dyes, and as a reagent in chemical analysis. Its ability to form highly colored complexes with metals makes it useful in spectrophotometric assays.
作用机制
The mechanism of action for 1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde involves its interaction with biological targets such as receptors and enzymes. The dimethylamino group can interact with various neurotransmitter receptors, potentially modulating their activity.
2,4,6-trinitrophenol acts as a strong oxidizing agent, and its explosive properties are due to the rapid decomposition and release of gases upon ignition. It interacts with cellular components, causing oxidative stress and damage.
相似化合物的比较
Similar compounds to 1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde include other piperidine derivatives like 4-phenylpiperidine and 1-(2-dimethylaminoethyl)piperidine. These compounds share similar structural features but differ in their functional groups and reactivity.
2,4,6-trinitrophenol is similar to other nitroaromatic compounds like 2,4-dinitrophenol and trinitrotoluene (TNT). These compounds are also used in explosives and have similar chemical properties but differ in their stability and reactivity.
属性
CAS 编号 |
96271-80-6 |
|---|---|
分子式 |
C28H30N8O15 |
分子量 |
718.6 g/mol |
IUPAC 名称 |
1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H24N2O.2C6H3N3O7/c1-17(2)12-13-18-10-8-16(14-19,9-11-18)15-6-4-3-5-7-15;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7,14H,8-13H2,1-2H3;2*1-2,10H |
InChI 键 |
NFYZEORABZRSOK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN1CCC(CC1)(C=O)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


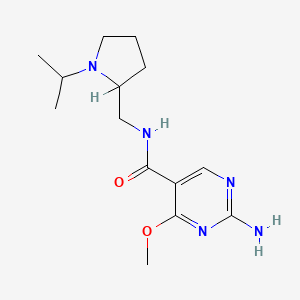

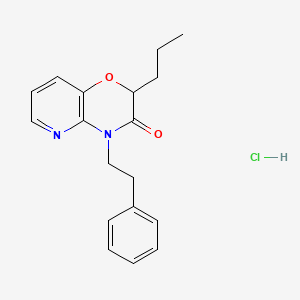

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B12737859.png)

